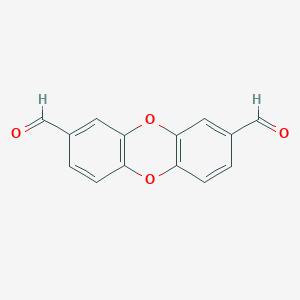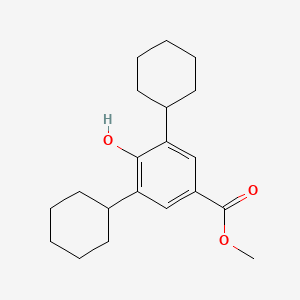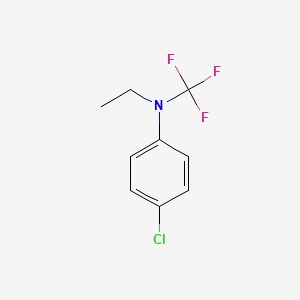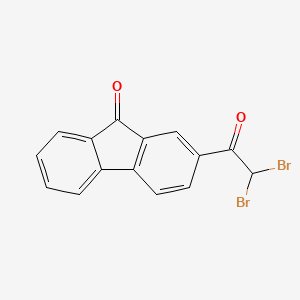
2-(Dibromoacetyl)-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibromoacetyl)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones Fluorenones are known for their aromatic structure, which includes a fluorene backbone with a ketone functional group The compound this compound is characterized by the presence of two bromine atoms attached to the acetyl group at the second position of the fluorenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibromoacetyl)-9H-fluoren-9-one typically involves the bromination of fluorenone derivatives. One common method is the reaction of 9H-fluoren-9-one with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through the formation of an intermediate bromofluorenone, which is then further brominated to yield this compound. The reaction conditions often include a solvent such as acetic acid and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Dibromoacetyl)-9H-fluoren-9-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ketone group in the fluorenone structure can be reduced to an alcohol using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution Reactions: Products include fluorenone derivatives with different substituents replacing the bromine atoms.
Reduction Reactions: The major product is 2-(Dibromoacetyl)-9H-fluoren-9-ol.
Oxidation Reactions: Oxidized derivatives of this compound.
Scientific Research Applications
2-(Dibromoacetyl)-9H-fluoren-9-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dibromoacetyl)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9H-fluoren-9-one: A similar compound with a single bromine atom.
9H-Fluoren-9-one: The parent compound without any bromine atoms.
2,7-Dibromo-9H-fluoren-9-one: A compound with bromine atoms at different positions.
Uniqueness
2-(Dibromoacetyl)-9H-fluoren-9-one is unique due to the presence of two bromine atoms at the acetyl group, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
42834-68-4 |
|---|---|
Molecular Formula |
C15H8Br2O2 |
Molecular Weight |
380.03 g/mol |
IUPAC Name |
2-(2,2-dibromoacetyl)fluoren-9-one |
InChI |
InChI=1S/C15H8Br2O2/c16-15(17)13(18)8-5-6-10-9-3-1-2-4-11(9)14(19)12(10)7-8/h1-7,15H |
InChI Key |
KMVHWFJKGRXOPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


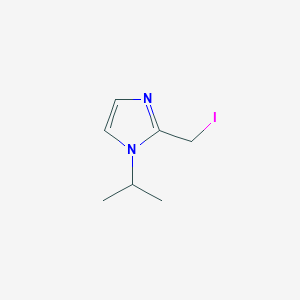
![2-[(2-Oxopropoxy)methyl]prop-2-enenitrile](/img/structure/B13953414.png)

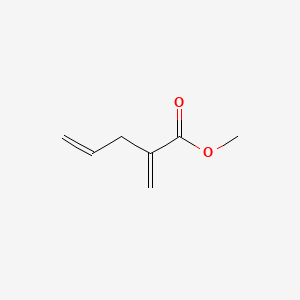

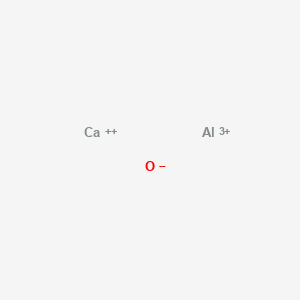


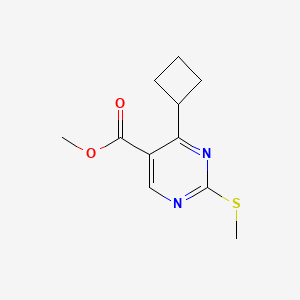
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13953468.png)
